3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol

Aromatase inhibition CYP19 Cancer chemoprevention

This 3-O-benzyl resveratrol (Impurity C) is the definitive reference standard for HPLC impurity tracking per ICH Q3A/Q3B, offering ~8-fold enhanced aromatase (CYP19) inhibitory potency over resveratrol and restored dual ER agonist/antagonist activity. Its unique 3-position benzyloxy substitution produces distinct chromatographic and spectral fingerprints not achievable with 4'-O-benzyl or other regioisomers. The free 5-hydroxyl group enables further derivatization for SAR libraries. Procure CAS 678149-02-5 for reproducible pharmacology and regulatory-compliant batch release.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 678149-02-5
Cat. No. B156521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
CAS678149-02-5
Synonyms(E)-3-(Benzyloxy)-5-(4-hydroxystyryl)phenol;  Resveratrol Impurity C
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O
InChIInChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+
InChIKeyDQRVEESLGDZHMJ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(E)-2-(4-Hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol (CAS 678149-02-5): A Defined Mono-Benzylated Resveratrol Impurity Standard for Analytical and Pharmacology Workflows


3-[(E)-2-(4-Hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol (CAS 678149-02-5), also referred to as (E)-3-(benzyloxy)-5-(4-hydroxystyryl)phenol or Resveratrol Impurity C, is a synthetic mono‑O‑benzyl ether derivative of the natural stilbenoid resveratrol (trans‑3,5,4′‑trihydroxystilbene) [1]. It is formally classified as a process‑related impurity of trans‑resveratrol and has been fully characterized by HPLC, LC‑MS, IR and NMR spectroscopy [1]. The compound retains the trans‑stilbene core while bearing a single benzyloxy substituent at the 3‑position and a free 5‑hydroxyl group, a structural feature that confers distinct physicochemical and pharmacological properties relative to the parent polyphenol and its regioisomeric analogs [1][2].

Why Resveratrol or Other Benzylated Stilbenoids Cannot Replace 3-[(E)-2-(4-Hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol


Resveratrol analogs with benzyl‑ether substitutions at different positions are not interchangeable. The 3‑O‑benzyl regioisomer (Impurity C) displays a distinct pharmacological fingerprint compared to the 4′‑O‑benzyl isomer (Impurity D) and the parent resveratrol. In head‑to‑head screening, 3‑O‑benzyl resveratrol was approximately eightfold more potent than resveratrol as an aromatase (CYP19) inhibitor and restored dual estrogen agonist/antagonist activity, whereas the 4′‑O‑benzyl analog showed a divergent activity profile [1]. These position‑dependent differences mean that generic substitution with another benzylated stilbenoid will not reproduce the biological readout or analytical retention behavior, making compound‑specific procurement essential for reproducible research and regulatory compliance [1][2].

Quantitative Differentiation Data for 3-[(E)-2-(4-Hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol Against Resveratrol and Its Regioisomers


Aromatase (CYP19) Inhibition: ~8‑Fold Potency Gain Over Resveratrol

In a systematic panel of cancer chemoprevention bioassays, 3‑O‑benzyl resveratrol (5b, identical to CAS 678149-02-5) exhibited approximately eightfold higher aromatase inhibitory activity than the parent compound resveratrol [1]. Resveratrol has a reported aromatase IC50 of 25 µM in MCF‑7aro cells [2]; applying the eightfold difference yields an estimated IC50 of ~3.1 µM for 3‑O‑benzyl resveratrol. The benzyl‑substituted series as a whole was more potent than the corresponding methyl‑substituted derivatives, confirming that the benzyl ether moiety at the 3‑position is a critical pharmacophoric element for CYP19 inhibition [1].

Aromatase inhibition CYP19 Cancer chemoprevention Resveratrol analog

Restoration of Dual Estrogen Agonist/Antagonist Activity

Resveratrol is a mixed estrogen agonist/antagonist with both estrogenic and anti‑estrogenic properties. In the Orsini et al. (2016) study, mono‑O‑benzyl substitution at the 3‑position (compound 5b, CAS 678149-02-5) restored classical dual estrogen agonist/antagonist activity, a profile that was also observed for the 4′‑O‑benzyl regioisomer (4b) [1]. This restoration indicates that the 3‑O‑benzyl group modulates estrogen receptor interaction in a qualitatively different manner than the fully hydroxylated parent molecule, providing a distinct pharmacological tool for dissecting ERα/ERβ signaling pathways [1].

Estrogen receptor SERM Endocrine pharmacology Resveratrol analog

Unique HPLC Relative Retention Time and Spectroscopic Fingerprint for Impurity‑Specific Analytical Methods

As Resveratrol Impurity C, CAS 678149-02-5 is one of only three process‑related impurities identified and fully characterized in trans‑resveratrol bulk drug substance [1]. The impurity was isolated by preparative HPLC and its relative retention time (RRT) was established under validated gradient conditions (Waters Symmetry C18, 250 × 4.6 mm, 5 µm; mobile phase A: phosphate buffer, B: acetonitrile; UV detection at 215 nm) [1]. The compound’s structural identity was unambiguously confirmed by IR, ¹H‑NMR, ¹³C‑NMR and LC‑MS, yielding a distinctive spectroscopic signature that differentiates it from Impurity B (2‑benzyl regioisomer) and Impurity D (4′‑O‑benzyl regioisomer) [1]. The impurity was detected at area percentages of 0.05–0.3% in the HPLC method, underscoring its relevance for trace‑level quantification [1].

Pharmaceutical impurity profiling HPLC method validation Reference standard Quality control

Enhanced Lipophilicity (cLogP Shift) Relative to Resveratrol

The replacement of the 3‑hydroxyl group of resveratrol with a benzyloxy substituent substantially increases molecular lipophilicity. Based on the molecular structures, the calculated logP (cLogP) of resveratrol is approximately 2.8–3.0, while 3‑O‑benzyl resveratrol (CAS 678149-02-5) is estimated to have a cLogP of 4.5–5.0, representing a gain of ~1.5–2.2 log units [1]. This shift is consistent with the general SAR observation that O‑benzylation of polyphenols increases membrane partitioning and may alter subcellular distribution [1]. Although direct experimental logP values for this specific compound have not been reported in peer‑reviewed literature, the class‑level inference is strongly supported by the chromatographic behavior where the benzyl‑substituted impurities display longer retention on reversed‑phase HPLC compared to resveratrol [2].

Lipophilicity Physicochemical property Permeability Drug design

Optimal Deployment Scenarios for 3-[(E)-2-(4-Hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol


Pharmaceutical Impurity Reference Standard for Resveratrol API Quality Control

CAS 678149-02-5 is ideally suited as a certified reference standard for identifying and quantifying Resveratrol Impurity C in drug substance and drug product release testing. Its fully characterized spectral fingerprint (IR, NMR, MS) and established HPLC relative retention time enable robust method validation and system suitability testing in compliance with ICH Q3A/Q3B guidelines [1]. Analytical laboratories performing stability studies or batch‑to‑batch consistency evaluations of resveratrol APIs should procure this compound to ensure accurate impurity tracking.

Aromatase (CYP19) Inhibitor Tool Compound for Breast Cancer Chemoprevention Research

With an estimated ~8‑fold improvement in aromatase inhibitory potency over resveratrol, 3‑O‑benzyl resveratrol is a preferred tool compound for in vitro and cell‑based studies investigating estrogen biosynthesis blockade in hormone‑dependent breast cancer models [2][3]. Its enhanced potency reduces the required working concentration, minimizing solvent‑related cytotoxicity artifacts and improving assay signal‑to‑noise ratios in MCF‑7aro and related cell lines.

Selective Estrogen Receptor Modulator (SERM) Probe for ERα/ERβ Signaling Dissection

The restoration of dual estrogen agonist/antagonist activity in 3‑O‑benzyl resveratrol provides a cleaner pharmacological profile than the ambiguous mixed activity of resveratrol [2]. Researchers investigating tissue‑selective estrogen receptor modulation can use this compound as a probe to disentangle ERα‑ vs. ERβ‑mediated transcriptional responses in reporter gene assays, without the confounding influence of the parent compound’s complex polypharmacology.

Building Block for Synthesis of Novel Benzyloxy‑Stilbenoid Libraries

The compound’s monobenzylated structure with a free 5‑hydroxyl group makes it a strategic synthetic intermediate for generating diverse libraries of 3‑O‑substituted resveratrol analogs [4]. Medicinal chemistry groups engaged in stilbenoid SAR exploration can use CAS 678149-02-5 as a starting material for further O‑alkylation, sulfation, or glycosylation reactions, enabling systematic investigation of substituent effects on biological activity.

Quote Request

Request a Quote for 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.